methyl 4-({[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate
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Overview
Description
Methyl 4-({[2-(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate is an organic compound that features a pyrazole ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Acetylation: The pyrazole ring is then acetylated using acetic anhydride under basic conditions.
Amidation: The acetylated pyrazole is reacted with methyl 4-aminomethylbenzoate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium cyanide, and organolithium reagents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution reactions: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-({[2-(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological studies: It can be used to study the biological activity of pyrazole derivatives.
Industrial applications: The compound may find use in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of methyl 4-({[2-(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate involves its interaction with specific molecular targets. The iodine atom on the pyrazole ring can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The acetyl and ester groups may also play a role in modulating the compound’s activity by affecting its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-1-methyl-1H-pyrazole
- 1-benzyl-4-iodo-1H-pyrazole
- 1H-pyrazole-1-acetic acid, 4-iodo-, ethyl ester
Uniqueness
Methyl 4-({[2-(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate is unique due to its specific substitution pattern, which combines a pyrazole ring with an iodine atom, an acetyl group, and a benzoate ester. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
Molecular Formula |
C14H14IN3O3 |
---|---|
Molecular Weight |
399.18 g/mol |
IUPAC Name |
methyl 4-[[[2-(4-iodopyrazol-1-yl)acetyl]amino]methyl]benzoate |
InChI |
InChI=1S/C14H14IN3O3/c1-21-14(20)11-4-2-10(3-5-11)6-16-13(19)9-18-8-12(15)7-17-18/h2-5,7-8H,6,9H2,1H3,(H,16,19) |
InChI Key |
HLHLYBMIPZICOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)CN2C=C(C=N2)I |
Origin of Product |
United States |
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